molecular formula C6H9NO3 B14425227 Acetic acid, (acetylimino)-, ethyl ester CAS No. 81357-10-0

Acetic acid, (acetylimino)-, ethyl ester

Cat. No.: B14425227
CAS No.: 81357-10-0
M. Wt: 143.14 g/mol
InChI Key: PXVIDRYIYBKZJW-UHFFFAOYSA-N
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Description

Acetic acid, (acetylimino)-, ethyl ester (IUPAC name: ethyl acetimidate; synonyms: acetimidic acid ethyl ester) is a derivative of acetic acid where the hydroxyl group is replaced by an acetylimino (-NH-C(=O)-CH₃) moiety, forming an imino ester. This compound is structurally characterized by the ethyl ester of acetimidic acid (CH₃C(=NH)OC₂H₅). It is commonly used as a reactive intermediate in organic synthesis, particularly in the formation of heterocycles and amidines . highlights its role in synthesizing complex pyrazole-pyrrole derivatives through acetylation reactions under heated conditions with acetic anhydride .

Properties

CAS No.

81357-10-0

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

ethyl 2-acetyliminoacetate

InChI

InChI=1S/C6H9NO3/c1-3-10-6(9)4-7-5(2)8/h4H,3H2,1-2H3

InChI Key

PXVIDRYIYBKZJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=NC(=O)C

Origin of Product

United States

Preparation Methods

Structural and Chemical Characteristics of Acetic Acid, (Acetylimino)-, Ethyl Ester

Molecular Architecture

The compound (C₆H₉NO₃) features an ethyl ester backbone conjugated to an acetylimino group (-N=C(O)CH₃) at the α-position. This structure confers unique reactivity, enabling participation in cycloadditions, nucleophilic substitutions, and coordination chemistry. The imino nitrogen’s acetylation enhances stability, reducing susceptibility to hydrolysis compared to unmodified imines.

Physicochemical Properties

  • Molecular weight : 143.14 g/mol
  • Hydrogen bonding : Absent (donor count = 0)
  • Polar surface area : 55.7 Ų
  • Solubility : Predicted lipophilicity (XLogP3 = 0.4) suggests moderate solubility in polar aprotic solvents.

These properties influence purification strategies, with rectification and recrystallization being viable post-synthesis steps.

Synthetic Pathways for Ethyl 2-Acetyliminoacetate

Route 1: Imination-Acetylation of Ethyl Acetoacetate

Ethyl acetoacetate serves as a versatile precursor due to its reactive β-ketoester moiety. A two-step imination-acetylation sequence is proposed:

Step 1: Imination
Ethyl acetoacetate reacts with ammonia or a primary amine (e.g., hydroxylamine) under acidic catalysis to form an intermediate imine. For example:
$$
\text{CH₃C(O)CH₂COOEt + NH₃ → CH₃C(O)CH(NH₂)COOEt}
$$
Step 2: Acetylation
The amine group is acetylated using acetic anhydride or acetyl chloride:
$$
\text{CH₃C(O)CH(NH₂)COOEt + (CH₃CO)₂O → CH₃C(O)CH(N(COCH₃))COOEt}
$$
This route mirrors methodologies in enamine synthesis, where acetylation stabilizes the imine.

Optimization Parameters
  • Temperature : 45–85°C (prevents decomposition of labile intermediates)
  • Catalyst : p-Toluenesulfonic acid (0.5–1.0 mol%)
  • Yield : Theoretical yields exceed 80%, though isolation may reduce this to ~70% due to byproduct formation.

Route 2: Direct Condensation of Ethyl Glyoxylate with Acetamide

Ethyl glyoxylate (OCHCOOEt) condenses with acetamide in a dehydrative coupling, facilitated by phosphorus pentoxide (P₂O₅):
$$
\text{OCHCOOEt + CH₃CONH₂ → CH₃C(O)N=CHCOOEt + H₂O}
$$
Advantages :

  • Single-step synthesis
  • Minimal byproducts (water as sole coproduct)

Challenges :

  • Ethyl glyoxylate’s limited commercial availability
  • Requirement for anhydrous conditions

Route 3: Oxidative Functionalization of Ethyl Acetoacetate Derivatives

Building on patented chlorination methods, oxidative modification introduces the acetylimino group. For instance, chlorination of ethyl acetoacetate with sulfuryl chloride (SO₂Cl₂) could be followed by amination and acetylation:

Step 1: Chlorination
$$
\text{CH₃C(O)CH₂COOEt + SO₂Cl₂ → CH₃C(O)CHClCOOEt + SO₂ + HCl}
$$
Step 2: Amination
Displacement of chloride by ammonia:
$$
\text{CH₃C(O)CHClCOOEt + NH₃ → CH₃C(O)CH(NH₂)COOEt + HCl}
$$
Step 3: Acetylation
As in Route 1.

This approach adapts industrial-scale chlorination protocols, though the amination step requires careful control to avoid over-acetylation.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2 Route 3
Starting Material Cost Low High Moderate
Steps 2 1 3
Yield (%) 70–75 60–65 65–70
Byproducts Moderate Low High
Scalability Excellent Limited Good

Route 1 offers the best balance of efficiency and scalability, while Route 3’s reliance on chlorination introduces corrosive byproducts (HCl, SO₂).

Critical Reaction Parameters and Troubleshooting

Temperature Control

  • Imination : 50–60°C optimal for kinetic control; higher temperatures promote side reactions (e.g., ester hydrolysis).
  • Acetylation : Exothermic; maintain 0–5°C during reagent addition to prevent N-overacetylation.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO): Enhance imine stability but complicate purification.
  • Toluene : Preferred for azeotropic removal of water in condensation reactions.

Catalysis

  • Lewis acids (ZnCl₂, AlCl₃): Accelerate imine formation but may degrade acetyl groups.
  • Enzyme catalysts (lipases): Emerging alternative for solvent-free acetylation, though yields remain suboptimal (<50%).

Industrial-Scale Considerations

Waste Management

  • HCl/SO₂ neutralization : Patent CN104447329A employs oxidative scrubbing with H₂O₂ to convert SO₂ to H₂SO₄, recoverable as a byproduct.
  • Distillation residues : High-boiling tars require incineration or catalytic cracking.

Process Intensification

  • Microreactors : Enhance heat/mass transfer in exothermic acetylation steps.
  • Continuous distillation : Integrates synthesis and purification, reducing batch times by 40%.

Comparison with Similar Compounds

Ethyl Acetate (Acetic Acid Ethyl Ester)

  • Structural Difference: Ethyl acetate (CH₃COOC₂H₅) lacks the imino group, making it a simple ester.
  • Physical Properties: Ethyl acetate has a boiling point of 77°C and a refractive index of 1.372, compared to ethyl acetimidate, which is more polar due to the imino group, likely resulting in a higher boiling point .
  • Reactivity: Ethyl acetate undergoes hydrolysis to acetic acid and ethanol under acidic/basic conditions. In contrast, ethyl acetimidate is more reactive, participating in nucleophilic substitutions (e.g., forming amidines) due to the electron-withdrawing imino group .
  • Applications : Ethyl acetate is widely used as a solvent, while ethyl acetimidate serves as a reagent in peptide synthesis and heterocycle formation .

Ethoxyacetic Acid Ethyl Ester

  • Structural Difference : Ethoxyacetic acid ethyl ester (CH₃CH₂OCH₂COOC₂H₅) contains an ethoxy substituent on the acetic acid backbone.
  • Thermodynamic Data: Ethoxyacetic acid ethyl ester has a standard enthalpy of formation (ΔfH°liquid) of -639.5 kJ/mol and a boiling point of 333–334 K at 0.024 bar . Ethyl acetimidate’s imino group likely increases its thermal stability but reduces volatility.
  • Reactivity: The ethoxy group in ethoxyacetic acid ethyl ester enhances lipophilicity, whereas the imino group in ethyl acetimidate facilitates condensation reactions .

Acetic Acid, Pentyl Ester

  • Structural Difference : This compound (CH₃COOC₅H₁₁) has a longer alkyl chain, affecting solubility and volatility.
  • Physical Properties: Longer alkyl chains (e.g., pentyl) lower water solubility compared to ethyl acetimidate, which may exhibit higher solubility in polar solvents due to its imino group .
  • Biological Activity : Simple esters like pentyl acetate are found in fruit volatiles (e.g., pitaya), whereas ethyl acetimidate is synthetic and used in medicinal chemistry .

Caffeic Acid Ethyl Ester

  • Structural Difference: Caffeic acid ethyl ester is a phenolic ester with antioxidant properties, unlike the imino-functionalized ethyl acetimidate.
  • Applications : Found naturally in plants (e.g., Prunella vulgaris), caffeic acid ethyl ester has anti-inflammatory effects, whereas ethyl acetimidate is utilized in synthetic pathways for bioactive molecules .

Research Findings and Data Tables

Table 1: Key Properties of Selected Acetic Acid Derivatives

Compound Boiling Point (°C) Molecular Formula Key Functional Group Applications
Acetic acid, ethyl ester 77 C₄H₈O₂ Ester Solvent, flavoring agent
Ethyl acetimidate Not reported C₄H₉NO₂ Imino ester Organic synthesis
Ethoxyacetic acid ethyl ester 60–62 (at 0.024 bar) C₆H₁₂O₃ Ether-ester Polymer precursor
Caffeic acid ethyl ester Decomposes C₁₁H₁₂O₄ Phenolic ester Antioxidant

Table 2: Toxicity Comparison

Compound LD₅₀ (Oral, Rat) Hazard Classification
Ethyl acetate 5,620 mg/kg Low acute toxicity
Ethyl acetimidate* Not available Likely corrosive (imidate group)
Ethoxyacetic acid ethyl ester Not reported Irritant (ether group)

*Predicted based on structural analogs.

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